molecular formula C10H11ClO2 B1268089 Propan-2-yl 4-chlorobenzoate CAS No. 22913-11-7

Propan-2-yl 4-chlorobenzoate

Cat. No.: B1268089
CAS No.: 22913-11-7
M. Wt: 198.64 g/mol
InChI Key: VOLPFZRDHTWKTD-UHFFFAOYSA-N
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Description

Propan-2-yl 4-chlorobenzoate, also known as isopropyl 4-chlorobenzoate, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a benzoate ester derived from 4-chlorobenzoic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Mechanism of Action

Biochemical Pathways

Propan-2-yl 4-chlorobenzoate may affect various biochemical pathways. The specific pathways and their downstream effects are currently unknown . More research is needed to fully understand the biochemical impact of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds or enzymes that can interact with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and isopropanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-chlorobenzoic acid and isopropanol.

    Reduction: 4-chlorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-chlorobenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isopropyl benzoate: Similar ester structure but lacks the chlorine substituent.

    Methyl 4-chlorobenzoate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

Propan-2-yl 4-chlorobenzoate is unique due to the presence of both the isopropyl ester and the chlorine substituent on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

propan-2-yl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPFZRDHTWKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335213
Record name propan-2-yl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-11-7
Record name propan-2-yl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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